(R)-4-Phenyl-2-(2-((R)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole
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Overview
Description
(4R)-2-[2-[®-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole is a chiral compound with a complex structure that includes a sulfinyl group, a phenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-[2-[®-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole typically involves multiple steps. One common method includes the following steps:
Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Sulfinyl Group: The sulfinyl group can be introduced via oxidation of a sulfide precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Phenyl Groups: The phenyl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate phenyl halides and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (4R)-2-[2-[®-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole can be used as a chiral building block for the synthesis of more complex molecules.
Biology
This compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine
Research may explore its potential as a pharmaceutical intermediate or as a lead compound for the development of new drugs.
Industry
In the chemical industry, it could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (4R)-2-[2-[®-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfinyl group could play a role in these interactions by forming hydrogen bonds or participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
(4R)-2-[2-[®-(4-methylphenyl)sulfonyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(4R)-2-[2-[®-(4-methylphenyl)thio]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole: Similar structure but with a thioether group instead of a sulfinyl group.
Uniqueness
The presence of the sulfinyl group in (4R)-2-[2-[®-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole imparts unique chemical properties, such as the ability to undergo specific oxidation and reduction reactions. This makes it distinct from similar compounds with sulfonyl or thioether groups.
Properties
IUPAC Name |
(4R)-2-[2-[(R)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2S/c1-16-11-13-18(14-12-16)26(24)21-10-6-5-9-19(21)22-23-20(15-25-22)17-7-3-2-4-8-17/h2-14,20H,15H2,1H3/t20-,26+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFPBDIGMMUDMU-RXFWQSSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@@](=O)C2=CC=CC=C2C3=N[C@@H](CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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